molecular formula C4H5N3O2S B1276776 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione CAS No. 34771-17-0

5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione

Cat. No. B1276776
CAS RN: 34771-17-0
M. Wt: 159.17 g/mol
InChI Key: VPEFFZBZEHLUKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione has been explored in various studies. In one such study, derivatives of the guanine analogue 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione were synthesized, focusing on their potential antiviral activity, particularly against human cytomegalovirus (HCMV). The synthesis involved creating hydroxyalkoxymethyl, hydroxyalkyl, hydroxyalkenyl, and phosphonoalkenyl derivatives. One compound, in particular, showed significant in vitro activity against HCMV, comparable to the activity of the antiviral drug ganciclovir, and was also effective against drug-resistant strains of the virus .

Another study reported the synthesis of a new heterocyclic system based on the interaction of betaine derived from 2-amino-(1H,5H)pyrimidine-4,6-dione with sodium diethyldithiocarbamate. This reaction led to the formation of previously unknown compounds, which were then used to synthesize 5-amino-7-oxo(6H)-1,3-dithiolo[4,5-d]pyrimidine derivatives, including selenone and thione variants .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed in various studies. For instance, the structure of 6-amino-5,5-diisopropyl-5H-pyrimidine-2,4-dione hemihydrate was determined, revealing that two molecules of the compound and one molecule of water form the asymmetric unit in the crystal structure. The molecules are arranged in a one-dimensional hydrogen-bonded chain, with cross-linking hydrogen bonds to the second molecule and the water molecule, highlighting the importance of hydrogen bonding in the molecular arrangement .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for understanding their potential applications. The study on the synthesis of derivatives of 5-amino-7-oxo(6H)-1,3-dithiolo[4,5-d]pyrimidine demonstrated the use of cyclization reactions in concentrated sulfuric acid to create new heterocyclic systems. These reactions are significant as they provide a pathway to novel compounds with potential biological activity .

Physical and Chemical Properties Analysis

While the provided papers do not offer extensive details on the physical and chemical properties of 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione specifically, the studies do provide insights into the properties of closely related compounds. For example, the antiviral activity of the synthesized derivatives of the guanine analogue indicates that these compounds have biological activity, which is a critical chemical property for pharmaceutical applications. The cytotoxicity profile of one compound was found to be similar to that of ganciclovir, suggesting that it may have similar physical and chemical behavior in a biological context .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods

    Methods for the synthesis of derivatives of 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione were developed, focusing on 6-arylamino derivatives obtained from 6-thioxo and 6-amino derivatives (Goncharenko, Voronin, Persianova, & Portnov, 1983).

  • Crystal Structure and Spectroscopic Studies

    Crystal structure and spectroscopic analyses have been performed on thiobarbituric acid derivatives, including variants of 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione, revealing insights into their hydrogen bonding patterns (Sharma et al., 2018).

Applications in Materials Science and Engineering

  • Engineering and Materials Science: Thiobarbituric acid derivatives, including 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione, find applications in materials science and engineering due to their unique structural properties (Sharma et al., 2018).

Green Chemistry Applications

  • Organic Synthesis in Green Chemistry: A green and efficient method for the solvent-free synthesis of 5-[(arylamino)methylide]-2-thioxodihydropyrimidine-4,6-(1H,5H)-dione derivatives in water has been developed, demonstrating the compound's relevance in eco-friendly chemical processes (Dhorajiya & Dholakiya, 2013).

Safety And Hazards

The safety and hazards of 5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione are not specifically mentioned in the sources I have access to .

properties

IUPAC Name

5-amino-6-sulfanylidene-1,3-diazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2S/c5-1-2(8)6-4(9)7-3(1)10/h1H,5H2,(H2,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEFFZBZEHLUKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(=O)NC(=O)NC1=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404586
Record name 5-Amino-6-sulfanylidenedihydropyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-6-thioxodihydropyrimidine-2,4(1H,3H)-dione

CAS RN

34771-17-0
Record name 34771-17-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51668
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Amino-6-sulfanylidenedihydropyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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